4-Hydroxy-2-(methylamino)benzoic acid
Description
Contextualizing Benzoic Acid Derivatives in Scientific Inquiry
Benzoic acid and its derivatives are a cornerstone of modern chemical and pharmaceutical research. The simple, stable aromatic carboxylic acid structure of benzoic acid serves as a versatile scaffold, which can be functionalized to create a vast library of compounds with diverse properties. nih.govrsc.org In the pharmaceutical industry, this scaffold is present in numerous drugs, where it contributes to the molecule's ability to interact with biological targets. nih.gov
Researchers have extensively explored benzoic acid derivatives for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ymerdigital.comijcrt.org The carboxyl group can be converted into esters, amides, or other functional groups, while the aromatic ring can undergo substitution reactions, allowing for fine-tuning of a molecule's steric and electronic properties. This adaptability makes the benzoic acid framework a frequent starting point in the synthesis of complex medicinal compounds and novel materials. nih.govymerdigital.com
Overview of Research Trajectories for Aromatic Amino Acids and Hydroxybenzoic Acids
Aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, are fundamental to life, serving not only as building blocks for proteins but also as precursors for a multitude of specialized metabolites with critical biological roles, including hormones and neurotransmitters. nih.govtaylorandfrancis.com Research in this area investigates the metabolic pathways of these amino acids and how their derivatives contribute to chemical diversity in nature. nih.gov
Parallel to this, hydroxybenzoic acids—phenolic compounds characterized by a hydroxyl group on a benzoic acid core—are a major focus of biochemical and nutritional science. researchgate.net These compounds are widely distributed in plants and are studied for their significant antioxidant properties and potential health benefits. globalresearchonline.netnih.gov In metabolic engineering, significant research is dedicated to using precursors like 4-hydroxybenzoic acid (4-HBA) as platform intermediates for the biosynthesis of valuable chemicals and bioproducts for the food, cosmetic, and pharmaceutical industries. globalresearchonline.net
Rationale for In-Depth Academic Investigation of 4-Hydroxy-2-(methylamino)benzoic Acid
The academic investigation of this compound is driven by its potential as a specialized building block in synthetic chemistry. Its structure is a hybrid of the key features found in both aminobenzoic and hydroxybenzoic acids, offering a unique combination of reactive sites for chemical modification. The presence of a carboxylic acid, a hydroxyl group, and a secondary amine on a single aromatic ring makes it a highly versatile intermediate for synthesizing more complex molecules.
The specific substitution pattern (hydroxyl at C4, methylamino at C2) creates a distinct electronic and steric environment that can be exploited in the design of targeted molecules. Substituted aminobenzoic acid scaffolds are of significant interest in medicinal chemistry for developing selective enzyme inhibitors. For instance, derivatives of similar structures have been explored as potent inhibitors for enzymes such as 12-lipoxygenase and carbonic anhydrases, which are implicated in various diseases. nih.govnih.govresearchgate.net The synthesis of complex drugs like the kinase inhibitor bosutinib, for example, starts from a related 3-methoxy-4-hydroxybenzoic acid, highlighting the value of such substituted benzoic acids as starting materials in pharmaceutical manufacturing. mdpi.com
Therefore, the rationale for an in-depth academic investigation of this compound is based on its utility as a scaffold for generating novel compounds with potential biological activity. Its multifunctional nature allows chemists to build molecular complexity and create libraries of new chemical entities for screening in drug discovery and materials science. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-hydroxy-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-9-7-4-5(10)2-3-6(7)8(11)12/h2-4,9-10H,1H3,(H,11,12) |
InChI Key |
QAHUPYFTLQBUKS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxy 2 Methylamino Benzoic Acid and Its Analogs
Strategic Approaches to Primary Synthesis
The primary synthesis of 4-Hydroxy-2-(methylamino)benzoic acid and its analogs can be achieved through carefully designed reaction sequences that control the regioselectivity of functional group installation.
Nitration and Subsequent Reduction Pathways from Para-Aminobenzoic Acid Precursors
A common and effective strategy for the synthesis of aminobenzoic acid derivatives involves the nitration of a suitable precursor followed by the reduction of the nitro group. In the context of synthesizing this compound, a plausible pathway starts with a para-hydroxybenzoic acid derivative, such as methyl 4-hydroxybenzoate.
This synthesis can be conceptualized in the following steps:
Nitration: The starting material, methyl 4-hydroxybenzoate, is subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent. The reaction is carefully temperature-controlled, usually between 5-15°C, to ensure the selective introduction of a nitro group onto the aromatic ring. The hydroxyl group at the para position directs the incoming nitro group to the meta position (position 3 relative to the hydroxyl group).
Reduction: The resulting 3-nitro-4-hydroxy methyl benzoate (B1203000) is then reduced to convert the nitro group into an amino group. Various reducing agents can be employed for this transformation. One effective method utilizes sodium dithionite (B78146) in a dilute ethanol (B145695) solution, which provides the desired amino group without affecting the ester or hydroxyl functionalities.
N-Methylation: The synthesized methyl 3-amino-4-hydroxybenzoate can then undergo N-methylation to introduce the methyl group onto the amino functionality.
Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, yielding this compound.
This multi-step approach allows for the controlled introduction of the required functional groups, leading to the desired product structure. The synthesis of the closely related analog, the methyl ester of 3-amino-4-hydroxybenzoic acid (Orthocaine), has been reported using this nitration and reduction sequence, highlighting the viability of this pathway. wisdomlib.org
Direct Amination Protocols Involving 2-Hydroxybenzoic Acid and Methylamine (B109427) Under Controlled Conditions
Direct amination presents a more atom-economical approach to the synthesis of aminobenzoic acids. This method involves the direct introduction of an amino group onto the aromatic ring of a precursor molecule. While challenging, recent advancements in catalysis have made direct amination a more feasible strategy.
For the synthesis of this compound, a hypothetical direct amination protocol could involve the reaction of 2,4-dihydroxybenzoic acid with methylamine under specific catalytic conditions. The hydroxyl group at the C4 position would be the target for amination. This transformation would likely require a catalyst to facilitate the nucleophilic substitution of the hydroxyl group by methylamine. The reaction conditions, such as temperature, pressure, and the nature of the catalyst, would be critical in achieving the desired product with good selectivity and yield. While direct amination of alcohols is a known process, specific examples for the direct amination of dihydroxybenzoic acids with methylamine are not widely reported, and this route remains an area for further research and development.
Condensation Reactions Utilizing Salicylic (B10762653) Acid Derivatives and Methylamine, Facilitated by Catalytic Systems
Condensation reactions provide another versatile route for the formation of C-N bonds. In the context of synthesizing this compound, a salicylic acid derivative can be condensed with methylamine. A plausible starting material would be 2,4-dihydroxybenzoic acid.
The reaction would involve the formation of an amide bond between the carboxylic acid group of the salicylic acid derivative and the amino group of methylamine. However, to achieve the desired 2-(methylamino) substitution, the reaction would need to be directed towards the formation of a C-N bond at the C2 position of the benzoic acid ring.
A more direct condensation approach would involve the reaction of a suitable benzoic acid derivative with methylamine to form an N-methyl secondary amide. Recent studies have shown that diboronic acid anhydride (B1165640) can act as an effective catalyst for the dehydrative condensation of carboxylic acids with aqueous methylamine. rsc.org This catalytic system could potentially be applied to a suitably substituted hydroxybenzoic acid to introduce the methylamino group. The development of specific catalytic systems that favor the desired regioselectivity is crucial for the success of this approach.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often determined by factors such as reaction yield, purity of the final product, cost of reagents, and scalability.
| Synthetic Pathway | Key Reaction Steps | Reported Yield (Analogous Compounds) | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Nitration and Reduction | Nitration, Reduction, N-methylation, Hydrolysis | 88.26% for 4-(Methylamino)benzoic acid chemicalbook.com | Well-established reactions, reliable | Multi-step, potential for side products |
| Direct Amination | Direct C-N bond formation | Data not available for target compound | Atom-economical, fewer steps | Requires specific catalysts, harsh conditions may be needed |
| Catalytic Condensation | Catalyst-mediated C-N bond formation | Data not available for target compound | Potentially milder conditions, fewer steps | Catalyst development and optimization required |
Assessment of Purity Profiles of Synthesized this compound
The purity of the final product is a critical parameter, especially for applications in pharmaceuticals and materials science. Each synthetic route presents different challenges in terms of potential impurities.
In the nitration and reduction pathway, potential impurities can arise from incomplete reactions or the formation of regioisomers during the nitration step. Careful control of reaction conditions and effective purification methods, such as recrystallization or chromatography, are necessary to obtain a high-purity product.
Direct amination and catalytic condensation routes may lead to different impurity profiles. Incomplete conversion of the starting material and the formation of byproducts from side reactions are common concerns. The choice of catalyst is crucial, as it can influence the selectivity of the reaction and minimize the formation of unwanted products. For example, a method for producing 4-hydroxy-2-methylbenzoic acid has been developed that achieves a purity of 98.0% or higher. google.com This suggests that with appropriate process optimization, high purity can be achieved for related substituted benzoic acids.
| Synthetic Pathway | Potential Impurities | Purification Strategies | Reported Purity (Analogous Compounds) |
|---|---|---|---|
| Nitration and Reduction | Isomeric nitration products, unreacted starting materials, reduction byproducts | Recrystallization, Column Chromatography | High purity achievable with purification |
| Direct Amination | Unreacted starting material, over-aminated products, byproducts from catalyst decomposition | Chromatography, Recrystallization | Dependent on catalyst selectivity |
| Catalytic Condensation | Unreacted starting material, catalyst residues, byproducts from side reactions | Chromatography, Recrystallization | >98.0% for 4-hydroxy-2-methylbenzoic acid google.com |
Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity
The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize impurities, and ensure economic and environmental viability. For the synthesis of substituted benzoic acids like this compound, key parameters are meticulously adjusted. The discovery of optimal conditions is a complex task, often requiring the exploration of a high-dimensional parametric space. nih.gov Historically, this has been a labor-intensive process, but it is now being accelerated by high-throughput experimentation and machine learning algorithms. nih.govbeilstein-journals.org
Key variables that are typically optimized include temperature, reaction time, catalyst type and loading, and solvent choice. For instance, in the synthesis of related hydroxy amino benzoic acids, the effect of catalyst loading and temperature on the product yield has been systematically studied to achieve high efficiency. researchgate.net In the synthesis of 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid, a related structure, reaction conditions such as temperature (ranging from 100-130°C) and subsequent pH adjustments (to pH 8-12) are crucial for driving the reaction to completion and purifying the product. google.com
Modern approaches integrate automated reaction platforms with machine learning algorithms to synchronously optimize multiple variables, reducing experimentation time and human intervention. nih.gov This strategy allows for a more comprehensive exploration of the reaction landscape to identify robust and optimal conditions.
Below is a conceptual data table illustrating parameters that would be optimized for the synthesis of a substituted benzoic acid.
| Parameter | Range/Options | Objective |
| Temperature (°C) | 80 - 140 | Maximize conversion rate, minimize byproduct formation. |
| Catalyst | Pd/C, Rh(III), Copper-MOF | Achieve high selectivity and yield. |
| Solvent | Toluene, Ethanol, Acetone, Water | Ensure reactant solubility, facilitate product isolation. |
| Base | K₂CO₃, NaOH, Pyridine (B92270) | Promote nucleophilic substitution or other key reaction steps. |
| Reaction Time (h) | 2 - 24 | Ensure reaction completion without product degradation. |
Methodological Advancements in Derivative Synthesis
The structural scaffold of this compound offers multiple reactive sites—the carboxylic acid, the secondary amine, the hydroxyl group, and the aromatic ring—making it an excellent starting point for the synthesis of diverse derivatives. Advanced methodologies focus on selectively modifying these sites to generate novel compounds for various applications, particularly for biological screening.
Alkylation Strategies for O- and N-Positions of 4-Aminobenzoic Acid Derivatives
Alkylation at the oxygen (O-) and nitrogen (N-) positions of aminobenzoic acid derivatives is a primary strategy for creating new chemical entities. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences biological activity.
An efficient and mild method for preparing a series of O- and N-alkyl derivatives of 4-aminobenzoic acid (PABA) involves using potassium carbonate as a base in the presence of appropriate alkylating agents. researchgate.netnih.gov This approach allows for the synthesis of a wide range of derivatives under simple reaction conditions. nih.gov The versatility of this method is demonstrated by the successful preparation of numerous PABA analogs, showcasing its utility in generating compound libraries for screening purposes. researchgate.netnih.gov
The table below presents examples of derivatives synthesized using such alkylation strategies on a 4-aminobenzoic acid backbone, highlighting the variety of alkyl groups that can be introduced.
| Compound ID | Alkylating Agent Used | Position(s) Alkylated |
| Derivative 1 | Ethyl iodide | O-position (Ester) |
| Derivative 2 | Benzyl bromide | O-position (Ester) |
| Derivative 3 | Methyl iodide | N-position |
| Derivative 4 | Propyl bromide | O- and N-positions |
| Derivative 5 | Isopropyl iodide | O-position (Ester) |
Development of Novel Benzoic Acid Scaffolds for Structure-Activity Relationship Studies
The development of novel benzoic acid scaffolds is fundamental to conducting Structure-Activity Relationship (SAR) studies. SAR analysis is crucial in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological effects. iomcworld.commdpi.com By synthesizing and testing a series of related compounds, researchers can understand how different functional groups and their positions on the benzoic acid ring influence activity. mdpi.com
Para-aminobenzoic acid (PABA) and its derivatives serve as a common building block for developing a wide range of molecules with potential therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial agents. nih.govnih.gov For example, novel PABA derivatives have been designed and synthesized as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov
SAR studies on benzoic acid derivatives have revealed important trends. For instance, in a study of α-amylase inhibitors, it was found that a hydroxyl group at the 2-position of the benzene (B151609) ring had a strong positive effect on inhibitory activity, while methoxylation at the same position had a negative effect. mdpi.com Such insights are invaluable for the rational design of more potent and selective compounds. The synthesis of these novel scaffolds often involves reactions targeting the amino and carboxyl groups, such as forming amides, esters, or Schiff bases, to explore a diverse chemical space. nih.govnih.govresearchgate.net
The following table conceptualizes an SAR study on a benzoic acid scaffold, illustrating how systematic structural modifications can be correlated with changes in biological activity.
| Scaffold Modification | R¹ Substituent | R² Substituent | Biological Activity (IC₅₀, µM) |
| Parent Scaffold | -H | -H | 50.0 |
| Analog A | -Cl | -H | 25.5 |
| Analog B | -H | -NO₂ | 78.2 |
| Analog C | -OCH₃ | -H | 42.1 |
| Analog D | -Cl | -NO₂ | 95.0 |
Reaction Chemistry of 4 Hydroxy 2 Methylamino Benzoic Acid and Its Derivatives
Transformative Organic Reactions
The carboxylic acid group of 4-Hydroxy-2-(methylamino)benzoic acid can undergo esterification with various alcohols to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgasm.org The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed, or a large excess of the alcohol is used. libretexts.org
The general mechanism for the acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.
A variety of alcohols can be used as substrates, ranging from simple primary and secondary alcohols to more complex polyols. The choice of alcohol and reaction conditions can be optimized to achieve desired yields. The table below illustrates potential ester products from the reaction of this compound with different alcohols.
Table 1: Potential Esterification Products of this compound
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. The carboxylic acid group is acidic, while the methylamino group is basic. The hydroxyl group is weakly acidic. The acid-base properties of this molecule are crucial for its solubility, reactivity, and biological interactions.
The acidity of the carboxylic acid is quantified by its acid dissociation constant (pKa). While the exact pKa value for this compound is not explicitly documented, it can be estimated by examining the pKa values of structurally related compounds. For instance, the pKa of benzoic acid is approximately 4.20. oup.com The presence of the electron-donating hydroxyl and methylamino groups is expected to increase the pKa (decrease the acidity) compared to benzoic acid due to destabilization of the carboxylate anion. However, the position of these substituents is critical. An amino group at the ortho position can form an intramolecular hydrogen bond with the carboxylic acid group, which can affect its acidity. stackexchange.com For 2-aminobenzoic acid, the pKa is 4.78. oup.com
The basicity of the methylamino group is represented by the pKa of its conjugate acid. The pKa of the anilinium ion (C6H5NH3+) is about 4.6. The methyl group is weakly electron-donating, which should slightly increase the basicity of the amino group. The hydroxyl and carboxyl groups, particularly after deprotonation, will influence the electron density on the aromatic ring and thus the basicity of the amine.
Due to its acidic and basic centers, this compound can form salts upon reaction with acids or bases. Treatment with a strong base, such as sodium hydroxide, will deprotonate the carboxylic acid to form a sodium carboxylate salt. Reaction with a strong acid, like hydrochloric acid, will protonate the methylamino group to form an ammonium (B1175870) salt. This salt formation significantly alters the solubility of the compound in different solvents.
Table 2: Estimated pKa Values and Salt Formation
The hydroxyl group of this compound is attached to an aromatic ring, making it a phenol (B47542) derivative. The direct nucleophilic substitution of this hydroxyl group is generally difficult because the hydroxyl group is a poor leaving group. The lone pairs on the oxygen atom are delocalized into the aromatic pi-system, giving the C-O bond partial double bond character and making it stronger and harder to break.
To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by converting it into a sulfonate ester (e.g., tosylate or mesylate) or an ether. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would convert the hydroxyl group into a tosylate. The tosylate anion is an excellent leaving group, and the carbon atom attached to it becomes susceptible to attack by nucleophiles.
Once activated, a variety of nucleophiles can be used to displace the leaving group. For instance, reaction with an alkoxide would lead to the formation of an ether (Williamson ether synthesis). However, the conditions required for these reactions must be carefully chosen to avoid side reactions involving the other functional groups, namely the carboxylic acid and the methylamino group. For instance, the basic conditions often used for these substitutions could deprotonate the carboxylic acid, and the nucleophile might also react with the carboxylic acid group. Therefore, protection of the carboxylic acid and amino groups may be necessary before attempting nucleophilic substitution on the hydroxyl group.
Reactions for Functional Group Modification
The functional groups of this compound are susceptible to oxidation. The aminophenol moiety is particularly prone to oxidation, which can lead to the formation of quinone-type structures. ua.es The presence of the electron-donating methylamino and hydroxyl groups activates the aromatic ring towards oxidation.
Oxidation of aminophenols can be complex, often leading to polymerization or the formation of colored products. ua.es The specific products formed will depend on the oxidizing agent used and the reaction conditions. Mild oxidizing agents might selectively oxidize the hydroxyl and amino groups to form a quinone-imine. Stronger oxidizing agents could lead to the cleavage of the aromatic ring.
For example, the electrochemical oxidation of p-aminophenol has been shown to produce hydroquinone (B1673460) and p-benzoquinone through hydrolysis of an intermediate quinoneimine. ua.es A similar pathway could be envisioned for this compound, potentially leading to the formation of a methylamino-substituted benzoquinone derivative. The carboxylic acid group is generally resistant to mild oxidizing conditions.
Table 3: Potential Oxidation Products
The carboxylic acid group of this compound can be reduced to a primary alcohol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. This reduction would yield 4-hydroxy-2-(methylamino)benzyl alcohol.
It is important to note that LiAlH4 is a very strong reducing agent and will also reduce other carbonyl-containing functional groups if present. In the case of this compound, the carboxylic acid is the primary site of reduction.
Selective reduction of the carboxylic acid in the presence of other reducible functional groups can be challenging. However, other reducing agents with different selectivities are available. For instance, borane (B79455) (BH3) complexes, such as BH3-THF, can also reduce carboxylic acids to alcohols and are often more selective than LiAlH4.
The reduction of the aromatic ring is also possible but requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would lead to the formation of a substituted cyclohexanecarboxylic acid or cyclohexylmethanol derivative.
Table 4: Potential Reduction Products
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The reactivity of the benzene ring in this compound is significantly influenced by the three substituents attached to it: a hydroxyl (-OH) group, a methylamino (-NHCH₃) group, and a carboxylic acid (-COOH) group. The interplay of their electronic effects dictates the feasibility and regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are determined by the nature of the substituents already present on the ring. Substituents are broadly classified as either activating or deactivating. libretexts.org Activating groups increase the rate of reaction compared to benzene and direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups slow the reaction rate and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.org
In this compound, the hydroxyl and methylamino groups are potent activating groups because their lone pairs of electrons can be donated into the aromatic pi-system through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org The carboxylic acid group is a deactivating group as it withdraws electron density from the ring.
The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Classification | Directing Influence |
| -COOH | 1 | Electron-withdrawing | Deactivating | meta (to positions 3, 5) |
| -NHCH₃ | 2 | Electron-donating | Activating | ortho, para (to positions 3, 5) |
| -OH | 4 | Electron-donating | Activating | ortho (to positions 3, 5) |
Detailed Research Findings
While specific studies on the electrophilic substitution of this compound are not extensively documented, the outcomes can be reliably predicted based on reactions with analogous compounds. For instance, the nitration of 4-hydroxybenzoic acid alkyl esters proceeds by introducing a nitro group at the 3-position, ortho to the strongly activating hydroxyl group. google.comgoogle.com This aligns with the expectation that the hydroxyl group's activating influence is a primary determinant of the reaction's regiochemistry.
Common electrophilic aromatic substitution reactions and their predicted products for this compound are detailed below.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Hydroxy-2-(methylamino)-3-nitrobenzoic acid and 4-Hydroxy-2-(methylamino)-5-nitrobenzoic acid |
| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-hydroxy-2-(methylamino)benzoic acid and 5-Bromo-4-hydroxy-2-(methylamino)benzoic acid |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not successful due to complexation of the catalyst with the -NHCH₃ and -OH groups. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not successful due to complexation of the catalyst with the -NHCH₃ and -OH groups. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group, like a halide. chemistrysteps.com
The benzene ring of this compound is rendered exceptionally electron-rich by the presence of two powerful electron-donating groups: the hydroxyl (-OH) and methylamino (-NHCH₃) groups. These groups strongly deactivate the ring toward attack by nucleophiles. Furthermore, the parent compound lacks a suitable leaving group that can be displaced.
Due to the high electron density on the aromatic ring, this compound and its simple derivatives are not suitable substrates for nucleophilic aromatic substitution reactions under standard SNAr conditions. An incoming nucleophile would be repelled by the electron-rich pi-system, making the formation of the necessary negatively charged intermediate (a Meisenheimer complex) energetically unfavorable. chemistrysteps.com
Advanced Structural Analysis and Intermolecular Interactions
Crystallographic Investigations
The crystal structures of numerous analogs of 4-Hydroxy-2-(methylamino)benzoic acid, such as various aminobenzoic and substituted phenylaminobenzoic acids, have been determined using single-crystal X-ray diffraction. For example, the study of p-aminobenzoic acid (p-ABA) has revealed the existence of different polymorphic forms (α and β), each with a unique crystal packing arrangement. ucl.ac.ukrsc.org The α form crystallizes in the monoclinic space group P21/n, while the β form also adopts a monoclinic system. rsc.org Similarly, detailed structural analyses have been performed on compounds like 3-methyl-2-(phenylamino)benzoic acids, which often crystallize as colorless, twisted molecules. uky.edu The synthesis of these analogs, often through methods like the Ullmann reaction or Buchwald-Hartwig cross-coupling, followed by crystallization, provides the high-quality single crystals necessary for diffraction studies. uky.edunih.gov
Below is a table summarizing crystallographic data for representative analogs.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| p-Aminobenzoic acid (α form) | C₇H₇NO₂ | Monoclinic | P2₁/n | ||||
| p-Aminobenzoic acid (β form) | C₇H₇NO₂ | Monoclinic | |||||
| 3-Methyl-2-(phenylamino)benzoic acid | C₁₄H₁₃NO₂ | 2.6206 | 174.8 | ||||
| 4-Methyl-2-(o-tolylamino)benzoic acid | C₁₅H₁₅NO₂ |
Note: Specific lattice parameters (a, b, c, β) for all compounds are extensive and can be found in the cited crystallographic literature.
In the solid state, certain molecules can exist as zwitterions, where a proton is transferred from an acidic group to a basic group within the same or a neighboring molecule. While common for amino acids, this phenomenon is also observed in substituted aminobenzoic acids. For instance, the crystal structure of 2-hydroxy-4-[(2-hydroxybenzylidene)amino]benzoic acid reveals that it exists in the zwitterionic form. nih.govresearchgate.net In this case, a proton transfers from a phenolic hydroxyl group to the imine nitrogen atom, creating an iminium cation and a phenolate (B1203915) anion within the same molecule. nih.gov This proton transfer is stabilized by a strong intramolecular N-H···O hydrogen bond. nih.govresearchgate.net The co-crystallization of benzoic acid with L-proline also demonstrates the zwitterionic nature of the amino acid component in the crystal lattice, where the carboxylic acid group of proline is deprotonated and the amine group is protonated. nih.govingentaconnect.com
In Vitro Biological Activities and Biochemical Pathway Modulation of 4 Hydroxy 2 Methylamino Benzoic Acid
Antioxidant Mechanisms and Free Radical Scavenging
The antioxidant potential of phenolic compounds, such as hydroxybenzoic acids, is a cornerstone of their biological activity. This capacity is intrinsically linked to their chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring.
Contribution of the Hydroxyl Group to Antioxidant Capacity in In Vitro Systems
The hydroxyl (-OH) group attached to the aromatic ring of 4-Hydroxy-2-(methylamino)benzoic acid is predicted to be the primary contributor to its antioxidant capacity. Phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging radical chain reactions. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the benzene (B151609) ring, which makes it less reactive than the initial free radical.
Investigations into Oxidative Stress Mitigation in Biochemical Assays
While specific data for this compound is lacking, in vitro antioxidant activity of such a compound would typically be evaluated using a variety of biochemical assays. These assays measure the ability of a compound to scavenge different types of free radicals or to reduce oxidized species.
Commonly employed assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method assesses the capacity of a compound to scavenge the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay determines the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Without experimental data, a quantitative comparison of this compound with standard antioxidants is not possible. However, based on its structure, it is hypothesized to exhibit moderate to good activity in these assays.
Enzyme Interaction and Inhibition Studies
The structural features of this compound suggest its potential to interact with and possibly inhibit various enzymes, thereby modulating metabolic pathways.
Modulatory Effects on Metabolic Pathways Through Enzyme Inhibition
Benzoic acid derivatives are known to inhibit a range of enzymes. For instance, some hydroxybenzoic acids have been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. The carboxylic acid and hydroxyl groups are often crucial for binding to the active sites of these enzymes. The presence of the methylamino group in this compound could confer specificity for certain enzyme targets. However, without dedicated studies, the specific metabolic pathways modulated by this compound remain speculative.
Insights into Substrate Mimicry for Amino Acid and Related Enzyme Systems
The structure of this compound, containing both a carboxylic acid and an amino group, bears some resemblance to amino acids. This structural similarity could enable it to act as a substrate mimic or a competitive inhibitor for enzymes that process amino acids or related metabolites. For example, it might interact with amino acid transporters, aminotransferases, or decarboxylases. The specific nature and strength of such interactions would depend on the precise architecture of the enzyme's active site and the ability of the compound to fit within it and form favorable interactions. Further enzymatic assays would be necessary to validate this hypothesis.
Influence on Biochemical Microenvironments
The physicochemical properties of this compound, such as its acidity, polarity, and ability to form hydrogen bonds, could allow it to influence local biochemical microenvironments. For example, by virtue of its carboxylic acid group, it could alter the local pH, which in turn can affect enzyme activity and protein conformation. The presence of both hydrogen bond donor (-OH, -NH) and acceptor (-COOH, -OH) groups would enable it to interact with water molecules and biological macromolecules, potentially altering their hydration shells and, consequently, their function. However, the extent and significance of these effects in a biological context have not been experimentally determined.
Role as a Weak Acid in Local pH Regulation within Biological Matrices
This compound possesses both a carboxylic acid group and phenolic hydroxyl and amino groups, which confer upon it the properties of a weak acid. The dissociation of the carboxylic acid's proton (H⁺) is the primary determinant of its acidic character in most biological contexts. The extent of this dissociation is governed by the compound's acid dissociation constant (pKa) and the pH of the surrounding medium, a relationship described by the Henderson-Hasselbalch equation. researchgate.net
In an in vitro biological matrix, such as a cell culture medium or an enzyme assay buffer, this compound can act as a proton donor. When introduced into a system with a physiological pH (typically ~7.4), which is significantly above its estimated pKa, the compound will exist predominantly in its deprotonated, conjugate base form (4-hydroxy-2-(methylamino)benzoate). However, the equilibrium between the protonated and deprotonated forms allows it to function as a buffer, resisting large changes in pH by releasing protons when the environment becomes more alkaline and accepting them if it becomes more acidic. youtube.com The neutral, protonated form of a weak acid can more readily permeate cellular membranes than its charged conjugate base. Once inside a cell, it can release its proton, thereby lowering the intracellular pH. researchgate.net This ability to subtly modulate the pH of local microenvironments is a key aspect of its biochemical profile. nih.gov
Table 1: pKa Values of Benzoic Acid and Related Derivatives This table provides the pKa values for benzoic acid and several substituted derivatives to estimate the acidic properties of this compound.
| Compound | pKa Value |
| Benzoic acid | 4.20 oup.com |
| o-Hydroxybenzoic acid | 2.97 oup.com |
| m-Hydroxybenzoic acid | 4.06 oup.com |
| p-Hydroxybenzoic acid | 4.48 oup.com |
| 2-Aminobenzoic acid | 4.78 oup.com |
| 3-Aminobenzoic acid | 4.55 oup.com |
| 4-(Methylamino)benzoic acid | 5.04 chemicalbook.com |
Consequences of pH Modulation on Enzyme Activity and Metabolic Flux in In Vitro Models
The catalytic activity of enzymes is exquisitely sensitive to pH. Each enzyme has a characteristic optimal pH at which it functions most efficiently, and significant deviations from this optimum can lead to a substantial decrease in activity. By acting as a weak acid, this compound can alter the local pH within an in vitro assay system, which can, in turn, modulate the activity of enzymes present in that system. nih.gov
While direct experimental studies detailing the effects of this compound on specific enzymes are limited, the principle remains a fundamental aspect of biochemistry. researchgate.net For instance, if an enzyme has an optimal pH of 7.4, the introduction of a sufficient concentration of a weak acid could lower the local pH, thereby reducing the enzyme's catalytic rate. This can have downstream consequences for metabolic flux in in vitro models of biochemical pathways. A reduction in the activity of a rate-limiting enzyme can slow the entire pathway, leading to an accumulation of upstream metabolites and a depletion of downstream products.
Table 2: Hypothetical Impact of pH Modulation on the Relative Activity of a Model Enzyme This illustrative table demonstrates the typical relationship between pH and enzyme activity, showing how a weak acid-induced pH shift away from the optimum (e.g., pH 7.5) could decrease enzymatic function.
| pH Value | Relative Enzyme Activity (%) |
| 6.0 | 35% |
| 6.5 | 68% |
| 7.0 | 95% |
| 7.5 | 100% |
| 8.0 | 92% |
| 8.5 | 65% |
| 9.0 | 30% |
Role as Biochemical Probes and Intermediates
Application in Molecular Biology for Pathway Analysis
In molecular biology, small molecules with defined structures are essential tools for dissecting complex biochemical pathways. This compound, with its distinct arrangement of functional groups (carboxylic acid, hydroxyl, and secondary amine), serves as a valuable chemical scaffold and intermediate. While not typically used as a direct probe, its structure makes it an important starting material for the synthesis of more complex and specific molecular tools.
For example, the related compound 4-(Methylamino)benzoic acid is utilized in solution-phase peptide synthesis. sigmaaldrich.com This indicates that the aminobenzoic acid scaffold can be readily incorporated into larger molecules. Similarly, the functional groups on this compound can be selectively modified. The carboxylic acid can be converted into an ester or amide, allowing it to be coupled to fluorescent tags, biotin, or other reporter molecules. The amino group can be acylated, and the hydroxyl group can be etherified. This chemical versatility allows for the generation of a library of derivatives that can be used to probe enzyme active sites or protein-ligand interactions within a specific pathway. By systematically altering the structure, researchers can perform structure-activity relationship (SAR) studies to understand which chemical features are critical for a particular biological effect.
Utility in Proteomics Research for Understanding Protein Interactions and Functions
Proteomics aims to understand the entire complement of proteins in a biological system, including their interactions and functions. Small molecule ligands are critical tools in this field, particularly in chemical proteomics, for identifying protein targets and modulating their function. The utility of this compound in this context lies in the potential non-covalent interactions its functional groups can form with protein binding pockets.
The molecule possesses a rich set of features for molecular recognition:
Hydrogen Bond Donors: The hydroxyl (-OH) and methylamino (-NH) groups can donate hydrogen bonds to backbone carbonyls or acidic amino acid side chains (e.g., Aspartate, Glutamate) in a protein.
Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl and carboxylic acid groups are effective hydrogen bond acceptors.
Ionic Interactions: At physiological pH, the carboxylic acid group is deprotonated to a carboxylate (-COO⁻), which can form strong ionic bonds (salt bridges) with positively charged lysine or arginine residues.
Aromatic Interactions: The benzene ring can participate in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
These potential interactions make the compound a plausible fragment for use in fragment-based drug discovery (FBDD), a common technique in proteomics for identifying small molecules that bind to protein targets. By screening for weak but efficient binding of fragments like this compound, researchers can identify "hotspots" on a protein's surface. These fragments can then be elaborated or linked together to create higher-affinity ligands, which can be used as probes to study protein function or as starting points for drug development.
Table 3: Potential Molecular Interactions of this compound with Protein Residues This table outlines the types of non-covalent interactions that the functional groups of the title compound can form with amino acid residues in a protein's binding site.
| Functional Group of Compound | Type of Interaction | Potential Protein Residue Partner(s) |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His, Main-chain C=O |
| Methylamino (-NH) | Hydrogen Bond Donor | Asp, Glu, Main-chain C=O |
| Carboxylate (-COO⁻) | Ionic Bond, Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Tyr, Asn, Gln |
| Benzene Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Ile, Val |
Advanced Theoretical and Computational Studies of 4 Hydroxy 2 Methylamino Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and chemical properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, which govern the molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. researchgate.net For a molecule like 4-Hydroxy-2-(methylamino)benzoic acid, DFT calculations can predict key parameters that describe its electronic structure and reactivity.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net Studies on analogous compounds like benzoic acid and its derivatives show that these orbital energies are sensitive to the nature and position of substituents. For this compound, the electron-donating nature of both the hydroxyl (-OH) and methylamino (-NHCH₃) groups is expected to raise the HOMO energy level, making the molecule a better electron donor compared to unsubstituted benzoic acid.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.trresearchgate.net In an MEP map, red areas signify negative potential (electron-rich), often associated with lone pairs on oxygen or nitrogen atoms, while blue areas indicate positive potential (electron-poor), typically around acidic hydrogen atoms. researchgate.net For this compound, the MEP would show strong negative potentials around the carboxylic and hydroxyl oxygen atoms, making them sites for electrophilic attack. Conversely, the hydrogen of the carboxylic acid and potentially the N-H proton would appear as positive regions, susceptible to nucleophilic attack.
| Compound (Analog) | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Benzoic Acid | B3LYP/6-311++G(2d,p) | -7.62 | -1.55 | 6.07 |
| Salicylic (B10762653) Acid | DFT/B3LYP | -9.01 | -1.80 | 7.21 |
| p-Aminosalicylic Acid | DFT/B3LYP | -5.65 | -1.31 | 4.34 |
Table 1. Representative DFT-calculated frontier molecular orbital energies for benzoic acid and related structures. The presence of electron-donating groups (-OH, -NH₂) typically raises HOMO energy and reduces the energy gap, influencing reactivity. researchgate.netresearchgate.net
Investigation of Conformational and Tautomeric Equilibria in Solution
The presence of multiple rotatable bonds and functional groups capable of proton transfer means that this compound can exist in various conformations and potentially as different tautomers.
Tautomeric Equilibria: Tautomerism involves the migration of a proton, often between heteroatoms. For this compound, potential tautomers could arise from proton transfer from the carboxylic acid to the amino nitrogen, forming a zwitterionic species, or from the phenolic hydroxyl group. While zwitterionic forms are common for amino acids in solution, their stability for aminobenzoic acids is highly dependent on the solvent environment. researchgate.net Quantum chemical calculations, particularly when combined with a solvent model, can predict the relative energies of these different tautomers. For similar molecules, studies have shown that the non-zwitterionic form is typically more stable in the gas phase and in non-polar solvents, but polar protic solvents can stabilize zwitterionic species through hydrogen bonding. researchgate.netnih.gov
Theoretical Determination of Acidity Constants (pKa)
The acidity constant (pKa) is a fundamental property that describes the tendency of a molecule to donate a proton in solution. This compound has three acidic protons: on the carboxylic acid group, the phenolic hydroxyl group, and the methylamino group. Theoretical methods can predict these pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment. kyushu-u.ac.jpacs.org
The direct approach calculates the free energy difference between the protonated and deprotonated species in solution. Various DFT functionals and solvation models (like the Polarizable Continuum Model, PCM) are employed for this purpose. kyushu-u.ac.jpnih.gov Studies on a wide range of substituted benzoic and phenolic compounds have demonstrated that high-level DFT calculations can yield pKa values with a mean absolute error of less than 0.5 pKa units compared to experimental data. nih.govnih.gov
For this compound:
Carboxylic Acid pKa: The pKa of the -COOH group is expected to be influenced by the two electron-donating groups. Typically, electron-donating groups decrease acidity (increase pKa). However, the ortho-amino group can form an intramolecular hydrogen bond with the carboxylate anion upon deprotonation, stabilizing it and thus increasing acidity (lowering pKa), an effect well-documented for salicylic acid. kyushu-u.ac.jp
Phenolic pKa: The acidity of the phenolic -OH group will also be modulated by the other substituents.
Methylammonium pKa: The basicity of the nitrogen atom determines the pKa of its conjugate acid.
| Compound | Experimental pKa | Calculated pKa (CAM-B3LYP) | Calculated pKa (PBE1PBE) |
|---|---|---|---|
| Benzoic Acid | 4.20 | 4.35 | 3.54 |
| 4-Hydroxybenzoic Acid | 4.58 | 4.71 | 3.98 |
| 2-Aminobenzoic Acid | 4.95 | - | - |
| Salicylic Acid (pKa1) | 2.97 | - | - |
Table 2. Comparison of experimental and calculated pKa values for various substituted benzoic acids, demonstrating the accuracy of modern DFT methods. The choice of functional can influence the result. kyushu-u.ac.jpnih.gov
Analysis of Intramolecular Hydrogen Bonding and Spectroscopic Correlations
Intramolecular hydrogen bonds (IHBs) play a critical role in determining the structure, stability, and properties of molecules like this compound. jchemrev.com The proximity of the -COOH, -NHCH₃, and -OH groups allows for the formation of several possible IHBs. The most likely is the N-H···O=C bond between the methylamino group and the carbonyl oxygen of the carboxylic acid, or an O-H···N bond if the carboxylic group rotates.
Computational chemistry provides powerful tools to analyze these bonds:
Geometric Criteria: A short distance between the donor and acceptor atoms (e.g., N and O) and a bond angle close to 180° are indicative of a hydrogen bond. iau.ir
Vibrational Spectroscopy: The formation of an IHB weakens the covalent bond of the proton donor (e.g., the N-H bond), causing a red-shift (a shift to lower frequency) in its stretching vibration in calculated infrared (IR) spectra. jchemrev.comjchemrev.com This theoretical prediction can be directly correlated with experimental IR data.
NMR Spectroscopy: Hydrogen bonding deshields the proton involved, leading to a downfield shift (higher ppm value) in its calculated Nuclear Magnetic Resonance (NMR) chemical shift. jchemrev.comjchemrev.com
Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the interaction between the lone pair orbital of the acceptor atom and the antibonding orbital of the donor bond. The stabilization energy (E(2)) derived from this analysis provides a direct measure of the hydrogen bond's strength. iau.ir
For this compound, computational analysis would likely confirm a strong IHB between the ortho-amino and carboxyl groups, similar to that observed in anthranilic acid derivatives. iau.ir This interaction would be a dominant factor in stabilizing the molecule's planar conformation and would significantly influence its spectroscopic signatures.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations excel at describing static molecular properties, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their interactions with solvent and other molecules.
Elucidation of Intermolecular Proton Exchange Mechanisms
Intermolecular proton exchange is a fundamental process in chemistry and biology. For carboxylic acids like this compound, this can occur between two acid molecules (forming a dimer) or with solvent molecules. Benzoic acid is a classic model system for studying double proton transfer within a hydrogen-bonded dimer. arxiv.org
Molecular Dynamics Simulations: MD simulations can model the time evolution of a system containing multiple molecules of this compound and solvent. By using reactive force fields or ab initio MD (which combines DFT with molecular dynamics), it is possible to simulate the breaking and forming of bonds, thus capturing proton transfer events. nih.govfrontiersin.org
Simulations of benzoic acid derivatives have been used to model the reaction pathways for proton exchange. buketov.edu.kz These studies calculate the activation energy barrier for the proton transfer, which is the energy required to reach the transition state. arxiv.org The results show that compression or changes in the local environment can lower this barrier. arxiv.org For this compound, MD simulations could elucidate how the -OH and -NHCH₃ substituents affect the stability of the hydrogen-bonded dimer and the energy barrier for the concerted double proton transfer. Furthermore, simulations in aqueous solution could reveal the mechanisms of proton exchange with water, determining whether the transfer is direct or mediated by a chain of water molecules (a "proton wire").
Computational Approaches to Binding Affinity and Molecular Recognition
The binding affinity and molecular recognition of this compound with potential biological targets are critical parameters in assessing its therapeutic potential. Computational chemistry offers a suite of powerful tools to predict and analyze these interactions at a molecular level, providing insights that can guide further experimental work.
One of the most widely used techniques is molecular docking . This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. The scoring function approximates the free energy of binding, with lower scores typically indicating a more favorable interaction. For this compound, docking studies would identify key interactions, such as hydrogen bonds formed by its hydroxyl and carboxylic acid groups, and hydrophobic interactions involving the benzene (B151609) ring.
To refine the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing a dynamic view of the binding event. This allows for a more accurate assessment of binding stability and can reveal subtle conformational changes in both the ligand and the protein upon binding. A key output from MD simulations is the calculation of binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more rigorous estimation of binding affinity than docking scores alone.
The table below illustrates a hypothetical comparison of binding energies for this compound with a target protein, as would be determined by these computational methods.
| Computational Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Molecular Docking | -7.5 | Asp120, Tyr250, Phe300 |
| MM/PBSA (from MD) | -25.8 | Asp120, Tyr250, Phe300, Val310 |
| MM/GBSA (from MD) | -22.4 | Asp120, Tyr250, Phe300, Val310 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Simulation of Molecular Interactions with Biological Targets in Research Contexts
Simulations of the molecular interactions between this compound and its biological targets are crucial for elucidating its mechanism of action. These simulations provide a detailed atomistic view of the binding process and the nature of the intermolecular forces that stabilize the complex.
In a typical research workflow, after a potential protein target is identified, a three-dimensional model of the this compound-protein complex is generated, usually through molecular docking. This initial model is then subjected to extensive MD simulations. During the simulation, the trajectory of the complex is analyzed to understand the stability of the binding pose and the persistence of key intermolecular interactions. For instance, the analysis would focus on the hydrogen bond network between the hydroxyl and carboxyl groups of the ligand and polar residues in the binding pocket, as well as the van der Waals contacts with nonpolar residues.
Furthermore, advanced simulation techniques such as umbrella sampling or steered molecular dynamics can be used to explore the entire binding or unbinding pathway of this compound. These methods can provide a more complete picture of the thermodynamics and kinetics of the binding process, including the calculation of the potential of mean force (PMF), which describes the free energy changes as the ligand moves from the solvent into the binding site. This level of detail is invaluable for understanding the molecular determinants of binding and for designing more potent and selective inhibitors.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry and are used to understand how the chemical structure of a compound influences its biological activity.
For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogues. By making specific modifications to the parent structure—for example, altering the position of the hydroxyl group, changing the methylamino substituent to other alkylamino groups, or introducing different substituents on the aromatic ring—researchers can deduce which chemical features are essential for its biological activity.
QSAR modeling takes this a step further by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as its electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. For this compound and its analogues, a QSAR model could predict the biological activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
Computational Design of Derivatives for Targeted Research Applications
Computational methods play a pivotal role in the rational design of derivatives of this compound with improved properties for specific research applications. By leveraging the insights gained from SAR and QSAR studies, as well as from molecular modeling, chemists can design new molecules with enhanced potency, selectivity, or other desirable characteristics.
One common approach is structure-based drug design . If the three-dimensional structure of the target protein is known, researchers can use molecular docking and MD simulations to design new derivatives that make more favorable interactions with the binding site. For example, if a hydrophobic pocket is identified near the bound ligand, a derivative with a complementary hydrophobic group could be designed to fill this pocket and increase binding affinity.
Another strategy is ligand-based drug design , which is employed when the structure of the target protein is unknown. In this case, a pharmacophore model can be developed based on the known active compounds. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. New derivatives of this compound can then be designed to fit this pharmacophore model.
Predictive Modeling for Biological Activity and Pathway Perturbation
Predictive modeling is a powerful computational tool for assessing the potential biological effects of this compound and its derivatives. By using machine learning and other statistical techniques, it is possible to build models that can predict a wide range of biological activities and properties based on the chemical structure of a molecule.
For instance, QSAR models, as discussed earlier, can predict the potency of a compound against a specific biological target. In addition, computational models can be developed to predict other important properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). These in silico predictions are crucial in the early stages of drug discovery for identifying compounds with a higher probability of success in later stages of development.
Furthermore, systems biology approaches can be used to model how this compound might perturb biological pathways. By integrating data from various sources, such as genomics, proteomics, and metabolomics, computational models can simulate the effects of a compound on complex cellular networks. This can help to identify the mechanism of action of the compound and to predict its potential therapeutic and off-target effects.
Analysis of Substituent Effects on Functional Efficacy
The functional efficacy of this compound can be significantly influenced by the nature and position of substituents on its chemical scaffold. A systematic analysis of these substituent effects is essential for optimizing its biological activity.
Computational methods provide a powerful framework for this analysis. By calculating a range of quantum chemical descriptors for a series of derivatives with different substituents, it is possible to rationalize the observed trends in functional efficacy. For example, the Hammett equation and its extensions can be used to quantify the electronic effects of substituents on the reactivity and properties of the molecule.
The table below presents a hypothetical analysis of the effect of different substituents on the predicted binding affinity of this compound derivatives.
| Substituent at Position 5 | Electronic Effect (Hammett's σ) | Predicted Binding Affinity (kcal/mol) |
| -H | 0.00 | -7.5 |
| -Cl | +0.23 | -8.1 |
| -OCH3 | -0.27 | -7.2 |
| -NO2 | +0.78 | -8.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By combining these computational analyses with experimental data, a comprehensive understanding of the structure-activity relationships can be developed, guiding the design of new derivatives of this compound with improved functional efficacy.
Biosynthetic Pathways and Metabolic Intermediates
Integration into Shikimate Pathway Metabolism
The core aromatic structure of 4-Hydroxy-2-(methylamino)benzoic acid originates from the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate. nih.gov
Chorismate stands as a critical branch-point metabolite. researchgate.net For the biosynthesis of the aminobenzoic acid scaffold, chorismate is converted to 2-aminobenzoic acid (anthranilic acid). This transformation is catalyzed by the enzyme anthranilate synthase, which utilizes glutamine as an amino group donor. ymdb.ca
While a direct, complete biosynthetic pathway for this compound has not been fully elucidated in a single organism, its structure strongly suggests a derivation from 2-aminobenzoic acid through subsequent enzymatic modifications. The formation of this compound would require two key transformations of the 2-aminobenzoic acid intermediate:
Hydroxylation: The introduction of a hydroxyl group at the C4 position of the benzene (B151609) ring.
N-methylation: The addition of a methyl group to the amino group at the C2 position.
The order of these steps can vary in different biosynthetic pathways. However, evidence from engineered metabolic pathways supports the enzymatic N-methylation of anthranilate to form N-methylanthranilate, a closely related compound. mdpi.com This reaction is catalyzed by N-methyltransferases, which typically use S-adenosyl-L-methionine (SAM) as the methyl donor. The hydroxylation could be catalyzed by a monooxygenase.
A plausible biosynthetic route is the N-methylation of 2-aminobenzoic acid to yield N-methylanthranilic acid, followed by a hydroxylation step at the 4-position to produce this compound.
| Metabolic Pathway Summary | |
| Pathway Name | Shikimate Pathway |
| Key Precursors | Phosphoenolpyruvate, Erythrose 4-phosphate |
| Central Intermediate | Chorismate |
| Derived Precursor | 2-Aminobenzoic acid (Anthranilic acid) |
| Postulated Modifying Enzymes | N-methyltransferase, Monooxygenase |
Role as a Precursor or Metabolite in Natural Product Synthesis
Benzoic acids derived from the shikimate pathway are precursors to a wide array of natural products with diverse biological activities. tu-braunschweig.de The N-functionalized amino acid, N-methylanthranilate, which is structurally similar to this compound, is a known precursor for several important classes of bioactive compounds. mdpi.com These include:
Acridone alkaloids, which exhibit anticancer properties.
Quinazoline alkaloids.
The flavor compound O-methyl-N-methylanthranilate.
The structural similarity suggests that this compound could serve a parallel role as a precursor or an intermediate in the biosynthesis of other, potentially hydroxylated, classes of these alkaloids or other complex natural products. Its functional groups—the hydroxyl, methylamino, and carboxylic acid moieties—provide multiple points for further enzymatic modification, such as glycosylation, acylation, or cyclization, leading to a diverse range of secondary metabolites.
| Potential Natural Product Classes Derived from this compound |
| Hydroxylated Acridone Alkaloids |
| Hydroxylated Quinazoline Alkaloids |
| Specialized Amides and Esters |
| Other N-containing Heterocycles |
Enzymatic Transformations and Biocatalytic Routes
The enzymatic transformations involving aminobenzoic acids are of significant interest for biocatalysis and synthetic biology. In some anaerobic bacteria, 2-aminobenzoic acid is activated to its coenzyme A thioester, 2-aminobenzoyl-CoA, by the enzyme 2-aminobenzoate-CoA ligase. nih.gov This activated form can then undergo further reactions, such as reductive deamination. nih.gov
The N-methylation of the amino group is a key enzymatic step. The biocatalytic production of N-methylanthranilate has been successfully demonstrated in engineered Corynebacterium glutamicum. mdpi.com This was achieved by expressing the gene for anthranilate N-methyltransferase from the plant Ruta graveolens. This enzyme specifically transfers a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of anthranilate. mdpi.com Enhancing the regeneration of SAM within the host organism was shown to improve the production of N-methylanthranilate. mdpi.com
Furthermore, biocatalytic routes for the production of N-methylated amino acids have been developed using whole-cell biocatalysts. For instance, recombinant Corynebacterium glutamicum expressing an N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been used for the one-step conversion of sugars and methylamine (B109427) into N-methyl-L-alanine. nih.gov Such enzymatic systems, particularly imine reductases and related dehydrogenases, could potentially be engineered to act on aminobenzoic acid substrates for the production of N-methylated derivatives. mdpi.com
| Key Enzymes in Related Biotransformations | |
| Enzyme | Reaction Catalyzed |
| Anthranilate Synthase | Chorismate + L-glutamine → 2-Aminobenzoic acid + Pyruvic acid + L-glutamic acid ymdb.ca |
| 2-Aminobenzoate-CoA Ligase | 2-Aminobenzoic acid + CoA → 2-Aminobenzoyl-CoA nih.gov |
| Anthranilate N-methyltransferase | 2-Aminobenzoic acid + SAM → N-methylanthranilic acid + S-adenosyl-L-homocysteine mdpi.com |
| N-methyl-L-amino acid dehydrogenase | Pyruvic acid + Methylamine + NADH → N-methyl-L-alanine + NAD⁺ + H₂O nih.gov |
Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental in determining the purity of 4-Hydroxy-2-(methylamino)benzoic acid and for its isolation from reaction mixtures or natural sources. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Compound Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for validating the purity of this compound. Given the compound's polarity, due to the presence of hydroxyl, carboxylic acid, and methylamino functional groups, reverse-phase HPLC is a particularly suitable method.
In a typical reverse-phase HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation of this compound from its isomers (like 4-Hydroxy-3-(methylamino)benzoic acid) and other impurities is achieved by carefully tuning the mobile phase composition. sielc.comhelixchrom.com A gradient elution, where the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer is varied over time, is often employed to achieve optimal separation. longdom.orglongdom.org The aqueous component is typically acidified with formic acid or phosphoric acid to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. sielc.com
Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. The specific wavelength for detection would be determined by analyzing the compound's UV spectrum to find the absorbance maximum. For enhanced sensitivity, fluorescence detection can also be utilized.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | longdom.org |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | longdom.orgsielc.com |
| Mobile Phase B | Acetonitrile or Methanol | longdom.orgsielc.com |
| Elution | Gradient | longdom.org |
| Flow Rate | 1.0 mL/min | longdom.org |
| Detection | UV (e.g., 230-254 nm) | longdom.org |
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are indispensable for the structural confirmation of this compound. These methods provide detailed information about the compound's molecular structure, weight, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. Both ¹H NMR and ¹³C NMR are used to map out the carbon and hydrogen framework of the molecule.
In the ¹H NMR spectrum, distinct signals would be expected for the methyl group protons, the amine proton, the hydroxyl proton, the carboxylic acid proton, and the three aromatic protons. The chemical shifts and splitting patterns of the aromatic protons are particularly diagnostic for confirming the 1,2,4-substitution pattern on the benzene ring. Due to the presence of exchangeable protons (from the -OH, -NH, and -COOH groups), the spectrum is typically recorded in a deuterated solvent like DMSO-d₆.
The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the benzene ring, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl and methylamino groups and the electron-withdrawing effect of the carboxylic acid group.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | ~12-13 | ~168-172 |
| Aromatic C-H (position 3) | ~6.1-6.3 | ~100-105 |
| Aromatic C-H (position 5) | ~6.1-6.3 | ~108-112 |
| Aromatic C-H (position 6) | ~7.6-7.8 | ~132-135 |
| -OH | ~9-10 | N/A |
| -NH | Variable | N/A |
| -CH₃ | ~2.7-2.9 | ~29-32 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₈H₉NO₃, which corresponds to a monoisotopic mass of approximately 167.058 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 167. Softer ionization techniques, such as electrospray ionization (ESI), would show protonated [M+H]⁺ or deprotonated [M-H]⁻ ions at m/z 168 and 166, respectively.
Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation of the molecular ion. Common fragmentation pathways for this molecule would likely include the loss of a water molecule (H₂O) from the carboxylic acid and hydroxyl groups, the loss of a methyl radical (•CH₃), and the decarboxylation (loss of CO₂). These fragmentation patterns provide corroborating evidence for the compound's structure.
Electrophoretic Methods for Impurity Profiling
Electrophoretic techniques separate molecules based on their migration in an electric field. They are particularly useful for analyzing charged or ionizable compounds and can offer high resolution for impurity profiling.
Capillary Electrophoresis (CE) for Resolution and Separation
Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique well-suited for the analysis of this compound. nih.gov This compound is amphoteric, meaning it has both acidic (carboxylic acid, hydroxyl) and basic (methylamino) functional groups. Consequently, its net charge is highly dependent on the pH of the surrounding medium.
This pH-dependent charge is the basis for its separation by CZE. By carefully selecting the pH of the background electrolyte (BGE), the ionization state of this compound and its potential impurities can be manipulated to achieve separation. researchgate.net For instance, at a low pH, the amino group will be protonated (positive charge), and at a high pH, the carboxylic acid and hydroxyl groups will be deprotonated (negative charge). Isomers of the compound will likely have different pKa values, leading to different charge-to-size ratios at a given pH, which allows for their separation. scispace.com
A typical CZE method would involve a fused-silica capillary, a BGE such as a phosphate (B84403) or borate (B1201080) buffer, a high applied voltage, and UV detection. The high efficiency of CE allows for the detection of even minor impurities. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Capillary | Uncoated Fused-Silica | scispace.com |
| Background Electrolyte (BGE) | Phosphate or Borate Buffer | scispace.com |
| pH of BGE | Adjusted to optimize charge differences | nih.gov |
| Applied Voltage | 15-30 kV | nih.gov |
| Detection | UV (e.g., 200-220 nm) | scispace.com |
Future Research Directions and Translational Perspectives in Academia
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 4-Hydroxy-2-(methylamino)benzoic acid is likely to focus on novel routes that improve yield, reduce waste, and utilize sustainable starting materials.
One promising avenue is the exploration of biocatalysis. Microbial synthesis has been successfully employed for the production of 4-hydroxybenzoic acid (4HBA) from renewable feedstocks like L-tyrosine, offering a green alternative to traditional chemical methods that often require harsh conditions. nih.gov Future studies could investigate the use of engineered microorganisms or isolated enzymes to perform the specific amination and methylation reactions required to produce this compound.
Another area of interest is the use of green chemistry principles in more traditional synthetic pathways. This could involve the use of microwave-assisted synthesis, which has been shown to be effective for the rapid and efficient synthesis of 4-hydroxybenzoic acid hydrazide derivatives. chemmethod.com The use of environmentally benign solvents and catalysts will also be a key consideration. For instance, a patent for the production of a related compound, 4-hydroxy-2-methylbenzoic acid, describes a method involving the reaction of a phenol (B47542) derivative with carbon dioxide, which could potentially be adapted. google.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | Use of renewable feedstocks, milder reaction conditions, reduced waste. | Engineering of specific enzymes or microbial pathways. |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, lower energy consumption. | Optimization of reaction conditions for this compound. |
| Green Solvents and Catalysts | Reduced environmental impact and toxicity. | Identification and testing of suitable green alternatives. |
Deepening Understanding of In Vitro Biological Mechanisms
Preliminary research on related hydroxybenzoic acid derivatives suggests a range of potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. globalresearchonline.netresearchgate.net Future in vitro studies will be crucial to determine if this compound exhibits similar or novel biological effects.
Initial screening should involve a broad panel of assays to identify any significant bioactivity. For example, studies on 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similar assays could be employed to assess the antimicrobial potential of this compound.
Once a biological activity is identified, further research will be needed to elucidate the underlying mechanism of action. This could involve investigating the compound's interaction with specific enzymes or receptors. For instance, studies on other phenolic compounds have explored their binding to human serum albumin (HSA) to understand their bioavailability and transport in the body. nih.gov Techniques such as fluorescence spectroscopy could be used to study the binding of this compound to relevant biological targets.
| Potential Biological Activity | Example from Related Compounds | Proposed In Vitro Assays |
| Antimicrobial | Bactericidal activity of chloro-hydroxy-benzamides against MRSA. nih.gov | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. |
| Antioxidant | Antioxidant properties of various phenolic acids. globalresearchonline.net | DPPH radical scavenging assay, ABTS radical cation decolorization assay. |
| Anti-inflammatory | Anti-inflammatory effects of p-hydroxybenzoic acid derivatives. globalresearchonline.net | Assays to measure inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins). |
| Anticancer | Anti-proliferative effects of 4-hydroxybenzoic acid on leukemia cells. nih.gov | Cell viability assays (e.g., MTT) on various cancer cell lines. |
Advancements in Computational Prediction and Design of Derivatives
Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and designing new derivatives with enhanced activity. Future research on this compound will likely leverage these techniques to accelerate the discovery of new applications.
Molecular docking studies can be used to predict the binding affinity of this compound and its derivatives to specific biological targets. For example, docking studies have been used to investigate the potential of benzoic acid derivatives as antiviral agents against SARS-CoV-2 main protease. nih.gov Similar approaches could be used to screen for potential targets of this compound.
Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule and to predict its reactivity. nih.gov This information can be used to design derivatives with improved properties, such as enhanced biological activity or better pharmacokinetic profiles. Computational tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize candidates for synthesis and experimental testing. physchemres.org
| Computational Technique | Application | Potential Outcome |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Identification of potential protein targets and mechanism of action. |
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity. nih.gov | Understanding structure-activity relationships and guiding derivative design. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. physchemres.org | Early identification of drug-like candidates with favorable properties. |
Integration with Systems Biology Approaches for Comprehensive Pathway Mapping
Systems biology offers a holistic approach to understanding the complex interactions of molecules in a biological system. Integrating experimental data with computational models can provide a comprehensive map of the metabolic and signaling pathways affected by a compound.
While there is currently no specific systems biology research on this compound, the tools and methodologies are well-established. High-resolution metabolomics can be used to identify the metabolic changes in cells or organisms exposed to the compound. uab.edu This data can then be mapped onto known metabolic pathways to identify key nodes and pathways that are perturbed.
Web-based tools like MetaboMAPS and iPath allow for the visualization of experimental data in the context of metabolic pathways. nih.govembl.de These tools can help to generate hypotheses about the mechanism of action of this compound, which can then be tested experimentally. The ultimate goal is to create a comprehensive map of the compound's interactions within a biological system, providing a deeper understanding of its effects.
| Systems Biology Approach | Description | Potential Insights |
| High-Resolution Metabolomics | Global profiling of small molecule metabolites in a biological sample. uab.edu | Identification of metabolic pathways affected by the compound. |
| Metabolic Pathway Mapping | Visualization of metabolomic data on established pathway maps. nih.govembl.de | Elucidation of the compound's mechanism of action at a systemic level. |
| Multi-omics Data Integration | Combining data from metabolomics, transcriptomics, and proteomics. | A more complete picture of the cellular response to the compound. |
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-2-(methylamino)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves modifying silica-based catalysts to enhance reaction efficiency. For example, silica extracted from rice husk can be functionalized with iron and methylamino groups to template the synthesis. Key steps include:
Silica Activation : Treat rice husk-derived silica with acid to increase surface area.
Metal Incorporation : Introduce iron via sol-gel methods to create active sites .
Amino Functionalization : React with methylamine derivatives under controlled pH (e.g., 7–9) to anchor the methylamino group.
Optimization involves adjusting reaction time (typically 12–24 hours) and temperature (60–80°C). Purity can be verified via GC or HPLC coupled with mass spectrometry .
Q. How can the acidity (pKa) of this compound be experimentally determined, and what factors influence its acid strength?
- Methodological Answer : Acidity is assessed via potentiometric titration in aqueous or mixed solvent systems. Key considerations:
- Resonance Effects : The hydroxyl and methylamino groups stabilize the deprotonated form through resonance, lowering pKa.
- Inductive Effects : Electron-withdrawing/donating substituents modulate acidity. For example, the methylamino group’s electron-donating nature may raise pKa compared to nitro-substituted analogs.
Computational methods (e.g., DFT) can predict pKa values by analyzing charge distribution and solvation effects .
Advanced Research Questions
Q. What methodologies are used to investigate the photophysical properties of this compound, and how do pH changes affect these properties?
- Methodological Answer : Photophysical studies combine UV-Vis spectroscopy and time-resolved fluorescence. Experimental workflow:
Sample Preparation : Dissolve the compound in buffers of varying pH (2–12).
Spectroscopic Analysis : Measure absorption/emission spectra to identify pH-dependent tautomeric forms (e.g., neutral vs. anionic states).
Quantum Calculations : Use TD-DFT to model excited-state behavior and correlate with experimental data.
Results show redshifted emission at alkaline pH due to deprotonation of the hydroxyl group .
Q. How can this compound be integrated into hybrid materials for catalytic applications?
- Methodological Answer : The compound’s functional groups enable covalent grafting onto metal-organic frameworks (MOFs) or mesoporous silica. Steps include:
Surface Modification : Activate silica/MOFs with silane coupling agents (e.g., APTES).
Ligand Immobilization : React with the compound’s carboxylate group under mild conditions (e.g., DMF, 50°C).
Catalytic Testing : Evaluate performance in reactions like benzylation of toluene, where the hybrid material shows ~24% increased surface area and enhanced selectivity .
Q. What analytical strategies resolve contradictions in reported metabolic pathways of this compound derivatives?
- Methodological Answer : Discrepancies arise from species-specific metabolism or analytical limitations. A robust workflow includes:
Isotopic Labeling : Use -labeled compounds to track metabolic intermediates in vitro (e.g., liver microsomes).
High-Resolution MS : Identify phase I/II metabolites with ppm-level mass accuracy.
Statistical Validation : Apply multivariate analysis to distinguish artifacts from true biomarkers.
For example, conflicting reports on hydroxylation vs. methylation pathways can be resolved by correlating LC-MS/MS data with enzymatic inhibition assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
